molecular formula C14H16N2O B15279259 (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine

(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine

Cat. No.: B15279259
M. Wt: 228.29 g/mol
InChI Key: OLRRGECLBWNFOD-HZMBPMFUSA-N
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Description

(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 3rd position and a quinolin-4-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Quinolin-4-yl Group: The quinolin-4-yl group can be attached to the 5th position of the morpholine ring through a nucleophilic substitution reaction using a quinoline derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated quinoline derivatives in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications as inhibitors of specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. By inhibiting PI3K, the compound can modulate various cellular processes such as cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar quinoline ring structure.

    Morpholine: A parent compound with a similar morpholine ring structure.

    Quinolin-4-yl-morpholine: A compound with a similar structure but without the methyl group at the 3rd position.

Uniqueness

(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(3S,5R)-3-methyl-5-quinolin-4-ylmorpholine

InChI

InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m0/s1

InChI Key

OLRRGECLBWNFOD-HZMBPMFUSA-N

Isomeric SMILES

C[C@H]1COC[C@H](N1)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CC1COCC(N1)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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